4-Bromo-2-ethylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

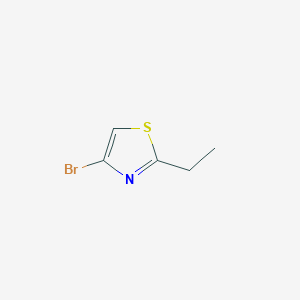

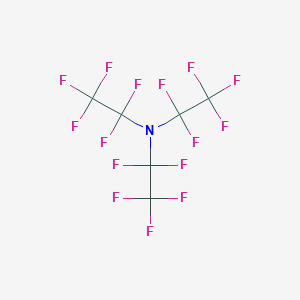

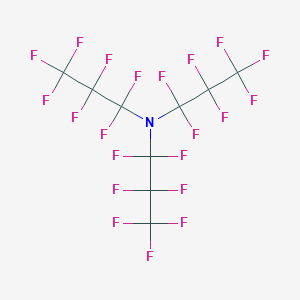

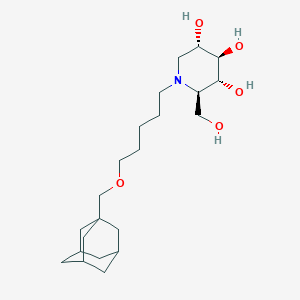

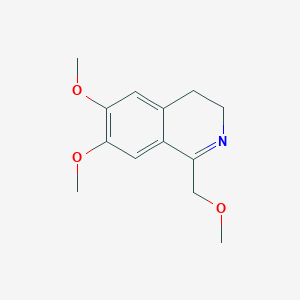

4-Bromo-2-ethylthiazole is a chemical compound with the molecular formula C5H6BrNS . Its average mass is 192.077 Da and its monoisotopic mass is 190.940430 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C5H7BrNS/c1-2-5-7-4(6)3-8-5/h3,8H,2H2,1H3 .Scientific Research Applications

Triazole Derivatives and Their Applications

Novel Triazole Derivatives : Triazoles, including structures related to 4-Bromo-2-ethylthiazole, have been extensively researched for their potential in drug development due to their diverse biological activities. Recent patents and studies have focused on novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These efforts aim to address green chemistry concerns and the urgent need for new drugs against resistant bacteria and neglected diseases (Ferreira et al., 2013).

Analytical Methods in Antioxidant Activity

Antioxidant Activity Determination : The development and evaluation of analytical methods to determine antioxidant activity are critical in various fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test have been applied to assess the antioxidant capacity of complex samples, where compounds like this compound could serve as standards or reactants (Munteanu & Apetrei, 2021).

Corrosion Inhibition

Metal Surface Protection : The study and synthesis of 1,2,3-triazole derivatives have revealed their effectiveness as corrosion inhibitors for metals and their alloys in aggressive media. These compounds, often synthesized through regioselective copper-catalyzed azide-alkyne cycloaddition reactions, offer environmentally friendly and efficient solutions for corrosion protection (Hrimla et al., 2021).

Mechanism of Action

Target of Action

4-Bromo-2-ethylthiazole is a compound that has been studied for its potential biological activities . . Thiazoles, the class of compounds to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazoles are known to interact with various biological targets to exert their effects

Biochemical Pathways

Thiazoles, in general, are known to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Thiazoles, in general, are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects . The specific effects of this compound would depend on its targets and mode of action.

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-ethyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-2-5-7-4(6)3-8-5/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOTVBQVKYAZSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)

![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)